1-(2,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

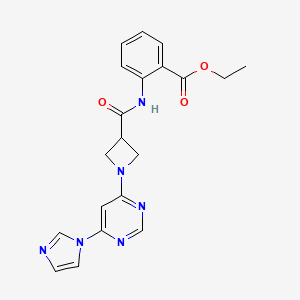

The compound “1-(2,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The 2,4-dimethoxyphenyl group is a common motif in organic chemistry, known for its electron-donating properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as pyrazoline derivatives have been synthesized for their biological and pharmacological activities . Another related compound, N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives, were synthesized based on a dithiolopyrrolone scaffold .

Chemical Reactions Analysis

Again, while specific reactions involving this compound were not found, related compounds such as pyrazoline derivatives have shown a variety of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Applications De Recherche Scientifique

Crystal Engineering and Supramolecular Assemblies

1-(2,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has applications in crystal engineering, as seen in studies of supramolecular assemblies. One study involved the synthesis and characterization of complexes using single-crystal X-ray diffraction, revealing insights into the formation of host-guest systems and molecular tapes in these assemblies (Arora & Pedireddi, 2003).

Construction of Metal-Organic Frameworks

This compound also plays a role in constructing metal-organic frameworks (MOFs). A study highlighted the synthesis of non-interpenetrated cationic frameworks using a tetracarboxylic acid and pyridine-based linkers, demonstrating the modification of pore sizes and selective gas adsorption (Sen et al., 2014).

Medicinal Chemistry and Antimicrobial Activity

In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for biological activities, including antimicrobial properties. A study synthesized novel bicyclic thiohydantoin fused to pyrrolidine compounds, exploring their structural characterization and antimicrobial activity (Nural et al., 2018).

Photoreleasable Protecting Group for Carboxylic Acids

Another significant application is as a photoreleasable protecting group for carboxylic acids. Research on 2,5-dimethylphenacyl chromophore, a photoremovable protecting group, showed efficient intramolecular hydrogen abstraction and the potential for use in photolysis (Klan et al., 2000).

Polymer Synthesis

The compound is also relevant in the synthesis of polymers. A study on the preparation of hyperbranched aromatic polyimides from a precursor derived from 3,5-dimethoxyphenol illustrated its role in polymer science (Yamanaka et al., 2000).

Orientations Futures

Propriétés

IUPAC Name |

1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-18-9-3-4-10(11(6-9)19-2)14-7-8(13(16)17)5-12(14)15/h3-4,6,8H,5,7H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNQXFPGGPZDQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2860870.png)

![6-Ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2860871.png)

![2-(allylsulfanyl)-N-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2860881.png)